9-[2-(2-Naphthyl)vinyl]phenanthrene
Description
9-[2-(2-Naphthyl)vinyl]phenanthrene (CAS: 89441-49-6) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene core substituted at the 9-position with a vinyl-linked 2-naphthyl group. Its molecular formula is C₂₆H₁₈, with a molecular weight of 330.42 g/mol and an InChIKey of UTQZIXFHELUIBJ-UHFFFAOYSA-N . The compound’s extended conjugation due to the naphthyl-vinyl-phenanthrene structure makes it relevant in photophysical studies and materials science, particularly in organic electronics and photoresponsive systems .
Properties
Molecular Formula |
C26H18 |
|---|---|
Molecular Weight |
330.4g/mol |
IUPAC Name |
9-[(E)-2-naphthalen-2-ylethenyl]phenanthrene |
InChI |
InChI=1S/C26H18/c1-2-8-21-17-19(13-15-20(21)7-1)14-16-23-18-22-9-3-4-10-24(22)26-12-6-5-11-25(23)26/h1-18H/b16-14+ |
InChI Key |
VZESMLAQJQWBKH-JQIJEIRASA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=CC=CC=C4C5=CC=CC=C53 |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C3=CC4=CC=CC=C4C5=CC=CC=C53 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=CC=CC=C4C5=CC=CC=C53 |
Origin of Product |
United States |
Comparison with Similar Compounds
Styryl-Substituted Phenanthrenes
9-[(E)-2-Phenylethenyl]phenanthrene Derivatives
- Structure : These derivatives replace the 2-naphthyl group with a phenyl ring (e.g., FEN-SCH₃, FEN-CN) .
- Photophysical Properties :
- The naphthyl group in 9-[2-(2-Naphthyl)vinyl]phenanthrene extends conjugation, resulting in a redshifted absorption (λₐᵦₛ) compared to phenyl derivatives. For example, FEN-SCH₃ absorbs up to 420 nm , while the naphthyl analog likely absorbs at longer wavelengths due to enhanced π-conjugation .
- Molar extinction coefficients (ε) for phenyl-substituted derivatives range from 5,000–11,276 dm³mol⁻¹cm⁻¹ at 365 nm, whereas the naphthyl group may further increase ε due to greater electron delocalization .
(E,E)-3,6-bis(2-(Thiophen-2-yl)vinyl)phenanthrene
- Structure : Thiophene rings replace naphthyl groups, with substitution at phenanthrene positions 3 and 6 .
- Reactivity : These compounds undergo photocyclization to form helicenes, a property less studied in this compound. The naphthyl group’s bulkiness may hinder similar cyclization pathways .
Alkynyl-Substituted Phenanthrenes
9-(1-Propynyl)phenanthrene (9PPh)
- Structure : A propynyl group (–C≡C–CH₃) replaces the naphthyl-vinyl substituent .
- Electronic Effects : Alkynyl groups are electron-withdrawing, reducing electron density on the phenanthrene core compared to the electron-rich naphthyl-vinyl group. This difference impacts reactivity in electrophilic substitution reactions .
9-Ethynylphenanthrene (9EPHEN)
- Structure : An ethynyl group (–C≡CH) at the 9-position .
- Applications: Ethynyl derivatives are used in cross-coupling reactions for molecular wire synthesis.
Naphthyl-Containing Analogs
9-(4-Phenyl-1-buten-3-ynyl)phenanthrene
- Structure : A phenyl-butynyl chain instead of naphthyl-vinyl .
- Conjugation : The butynyl spacer introduces rigidity but reduces conjugation continuity compared to the direct vinyl linkage in this compound, leading to differences in charge transport properties .
2-[2-(2-Naphthalenyl)ethenyl]phenanthrene Isomers
- Positional Isomerism: Substitution at the 2-position of phenanthrene (vs. 9-position) alters electronic distribution.
Reactivity and Stability
- Carbocation Stabilization : Both phenanthrenyl and naphthyl systems stabilize carbocations similarly, as shown in acetolysis studies of arylmethyl tosylates. However, steric hindrance from the naphthyl group in this compound may slow reaction kinetics compared to planar analogs .
- Biodegradation Resistance : Methylphenanthrene derivatives with substituents at the 9-position (e.g., 9-methylphenanthrene) exhibit higher resistance to biodegradation than 1- or 2-methyl isomers. This suggests that the 9-position’s steric protection in this compound could enhance environmental persistence .
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